![molecular formula C25H27N3O2 B11013028 2-[4-methyl-1-oxo-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-2-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11013028.png)
2-[4-methyl-1-oxo-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-2-yl]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-[3-METHYL-1-(1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YLCARBONYL)BUTYL]-1-ISOINDOLINONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, has shown significant potential in medicinal chemistry, especially in the development of novel anti-cancer agents .
Preparation Methods
The synthesis of 2-[3-METHYL-1-(1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YLCARBONYL)BUTYL]-1-ISOINDOLINONE involves multiple steps. . The reaction conditions typically involve the use of polar solvents and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Common reagents and conditions used in these reactions include polar solvents, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[3-METHYL-1-(1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YLCARBONYL)BUTYL]-1-ISOINDOLINONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-METHYL-1-(1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YLCARBONYL)BUTYL]-1-ISOINDOLINONE involves its interaction with specific molecular targets and pathways. The compound binds to the active site of certain enzymes or receptors, inhibiting their activity and leading to the inhibition of cancer cell proliferation . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
Comparison with Similar Compounds
Similar compounds to 2-[3-METHYL-1-(1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YLCARBONYL)BUTYL]-1-ISOINDOLINONE include other indole derivatives such as:
- 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one
- Methyl N-(2-(1-METHYL-1H-PYRROL-2-YL)ETHYL)FORMAMIDE
- 2-Chloro-5-chloromethylpyridine
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 2-[3-METHYL-1-(1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YLCARBONYL)BUTYL]-1-ISOINDOLINONE lies in its potent antiproliferative activity and its potential as a novel anti-cancer agent .
Properties
Molecular Formula |
C25H27N3O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[4-methyl-1-oxo-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)pentan-2-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C25H27N3O2/c1-16(2)13-23(28-14-17-7-3-4-8-18(17)24(28)29)25(30)27-12-11-22-20(15-27)19-9-5-6-10-21(19)26-22/h3-10,16,23,26H,11-15H2,1-2H3 |
InChI Key |
GUSPRKBVHWDTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC2=C(C1)C3=CC=CC=C3N2)N4CC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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